molecular formula C24H25N3O5S2 B2644560 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 683766-77-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Cat. No.: B2644560
CAS No.: 683766-77-0
M. Wt: 499.6
InChI Key: XZRKMXTYOMZYEZ-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a complex organic compound featuring a benzodioxole moiety, a thiazole ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(benzo[d][1,3]dioxol-5-yl)thiazole and 4-aminobenzamide.

    Step 1 Formation of Intermediate: The 4-(benzo[d][1,3]dioxol-5-yl)thiazole is reacted with a suitable sulfonyl chloride under basic conditions to form an intermediate sulfonamide.

    Step 2 Coupling Reaction: The intermediate is then coupled with 4-aminobenzamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Step 3 Cyclohexylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzamides and sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and thiazole moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide: Lacks the sulfonamide and cyclohexyl groups, making it less versatile in terms of chemical reactivity.

    4-(benzo[d][1,3]dioxol-5-yl)thiazole: A simpler structure that serves as a precursor in the synthesis of the target compound.

    N-cyclohexyl-N-methylsulfamoylbenzamide: Contains the sulfonamide and cyclohexyl groups but lacks the thiazole and benzodioxole moieties.

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzodioxole and thiazole rings, along with the sulfonamide and cyclohexyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-27(18-5-3-2-4-6-18)34(29,30)19-10-7-16(8-11-19)23(28)26-24-25-20(14-33-24)17-9-12-21-22(13-17)32-15-31-21/h7-14,18H,2-6,15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRKMXTYOMZYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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